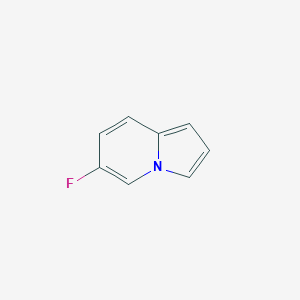

6-Fluoroindolizine

Description

Overview of Indolizine (B1195054) Heterocyclic System Architecture

Fundamental Electronic Structure and Aromaticity of Indolizines

Indolizine is a 10-π electron aromatic system, isoelectronic with indole (B1671886). derpharmachemica.com The π-electron system arises from the combination of the lone pair of electrons on the nitrogen atom and the four double bonds within the fused rings. thieme-connect.com This electron-rich nature makes indolizines susceptible to electrophilic substitution but generally resistant to nucleophilic attack. chim.it Theoretical studies have confirmed the significant resonance energy of the indolizine ring, although it is less than that of indole. thieme-connect.com The aromaticity of the indolizine system is a key determinant of its chemical behavior and stability. chim.itmdpi.com

The electronic distribution in indolizine is not uniform. The five-membered ring is more electron-rich than the six-membered ring, with the highest electron density located at the C-3 position. mdpi.com This makes C-3 the primary site for electrophilic attack. mdpi.com If the C-3 position is substituted, electrophilic substitution can occur at the C-1 position. thieme-connect.com

Structural Isomerism and Numbering System of Indolizine Derivatives

The structure and numbering of the indolizine ring system, referred to as pyrrolo[1,2-a]pyridine in Chemical Abstracts, are well-defined. thieme-connect.comrsc.orgresearchgate.net The numbering begins at the carbon atom adjacent to the bridgehead nitrogen in the five-membered ring and proceeds around the ring to the carbon atoms of the six-membered ring. thieme-connect.com This standardized numbering system is crucial for unambiguously identifying the position of substituents on the indolizine core.

Indolizine has several structural isomers, with indole being the most prominent. derpharmachemica.com The key difference lies in the position of the nitrogen atom within the fused ring system. In indolizine, the nitrogen is at a bridgehead position, shared between the two rings, whereas in indole, it is part of the five-membered ring and not at a bridgehead. derpharmachemica.comontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FN |

|---|---|

Molecular Weight |

135.14 g/mol |

IUPAC Name |

6-fluoroindolizine |

InChI |

InChI=1S/C8H6FN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H |

InChI Key |

XTDCCZJSHJSJTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=C(C=CC2=C1)F |

Origin of Product |

United States |

Rationale for Research Focus on 6 Fluoroindolizine

Positional Specificity of Fluorine within the Indolizine Nucleus

The indolizine ring system offers multiple positions for fluorination, each leading to a distinct positional isomer with a unique set of properties. The substitution can occur on either the five-membered pyrrole (B145914) fragment (positions 1, 2, and 3) or the six-membered pyridine (B92270) fragment (positions 5, 6, 7, and 8). msu.ru

The reactivity of the indolizine ring influences the synthetic accessibility of these isomers. Positions 1 and 3 are generally the most susceptible to electrophilic attack, making them common sites for substitution. msu.rumdpi.com However, direct fluorination of the indolizine core has not been widely reported. msu.ru Instead, the synthesis of fluoroindolizines typically involves the cyclization of fluorinated precursors. For instance, various methods have been developed for the synthesis of 1-fluoroindolizines and 2-fluoroindolizines. rsc.orgresearchgate.net

Substitution on the pyridine ring, including the 6-position, is also well-documented. msu.ru Researchers have successfully synthesized a variety of fluoroindolizine isomers, demonstrating the versatility of synthetic approaches to access specific positional isomers. thieme-connect.comnottingham.ac.uk The choice of synthetic route is critical as it can determine the regioselectivity of the fluorination. For example, using 3-substituted pyridine derivatives in certain cyclization reactions can lead to a mixture of regioisomers. rsc.org

The concept of positional isomerism, where compounds have the same molecular formula but differ in the position of a substituent group on a parent structure, is fundamental to understanding the diversity of fluoroindolizines. chemguide.co.ukwikipedia.org Each positional isomer of fluoroindolizine represents a unique chemical entity with potentially different electronic and steric profiles.

Table 1: Known Positional Isomers of Fluoroindolizine

This table summarizes the different positions on the indolizine nucleus where a fluorine atom has been incorporated, as reported in the chemical literature.

| Position of Fluorine | Example Compound Name | Reference |

| 1-Fluoro | 1-Fluoroindolizine | rsc.orgresearchgate.net |

| 2-Fluoro | 2-Fluoroindolizine | rsc.org |

| 5-Fluoro | 5-Fluoroindolizine | thieme-connect.com |

| 6-Fluoro | This compound | ontosight.aipdbj.org |

| 7-Fluoro | 7-Fluoroindolizine | nih.gov |

| 8-Fluoro | 8-Fluoroindolizine (B13655154) | nih.gov |

Potential for Unique Chemical and Electronic Characteristics of this compound

The placement of a fluorine atom at the 6-position of the indolizine nucleus imparts specific chemical and electronic properties that have been explored in the context of medicinal chemistry. The fluorine atom at this position can influence the molecule's conformation, electron distribution, and intermolecular interactions.

Research into a complex this compound derivative, specifically 7-[[2-(4-cyanoanilino)pyrimidin-4-yl]amino]-6-fluoro-indolizine-2-carbonitrile, highlights the potential of this scaffold. ontosight.ai The presence of the fluoro group at the 6-position is an integral part of a structure designed for potential biological activity. ontosight.ai

In another significant study, the role of the 6-fluoro substituent was investigated in a series of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. pdbj.org X-ray crystallography studies of an inhibitor bound to the HIV-1 reverse transcriptase enzyme revealed that the fluorine atom at the C6 position of the indolizine moiety engages in multiple favorable interactions within the binding site. pdbj.org This observation underscores the unique characteristic of the 6-fluoro substitution to enhance binding affinity and efficacy against drug-resistant variants of the enzyme. pdbj.org These findings suggest that the this compound core is a promising scaffold for developing therapeutic agents with potent and resilient activity. pdbj.org

Table 2: Research Findings on this compound Derivatives

This table outlines key research findings related to compounds containing the this compound moiety.

| Research Area | Key Finding | Compound Context | Reference |

| Medicinal Chemistry | The this compound core is part of a complex molecular structure with potential biological activities. | 7-[[2-(4-cyanoanilino)pyrimidin-4-yl]amino]-6-fluoro-indolizine-2-carbonitrile | ontosight.ai |

| Antiviral Drug Design | The fluorine at the C6 position of the indolizine core makes multiple favorable interactions with both wildtype and mutant HIV-1 reverse transcriptase. | 2-Cyanoindolizine substituted catechol diethers | pdbj.org |

| Antiviral Drug Design | This compound-based compounds demonstrate low nanomolar potency against both wildtype and Y181C mutant HIV-1 RT in in vitro and cellular assays. | 2-Cyanoindolizine substituted catechol diethers | pdbj.org |

Advanced Theoretical and Computational Chemistry Investigations

Electronic Structure and Aromaticity Analysis of 6-Fluoroindolizine

The electronic structure of this compound, particularly the nature of its frontier molecular orbitals (HOMO and LUMO), governs its reactivity and photophysical properties. The fluorine substituent at the 6-position is expected to influence the electronic properties of the parent indolizine (B1195054) ring system through its inductive and mesomeric effects.

The aromaticity of the five- and six-membered rings of the indolizine core can be quantified using several computational descriptors. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the bond length alternation within a ring. nih.gov A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where a negative NICS value at the center of a ring is indicative of a diatropic ring current and thus aromaticity. nih.gov Theoretical studies on related systems, such as indoloindolizines, have utilized these methods to understand the relationship between aromaticity and electronic properties. acs.orgchemrxiv.orgchemrxiv.org

Table 3: Predicted Electronic Properties and Aromaticity Indices for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy, related to the ionization potential. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital energy, related to the electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | An indicator of chemical reactivity and electronic transitions. |

| HOMA (5-membered ring) | ~0.85 | Suggests a significant degree of aromaticity. |

| HOMA (6-membered ring) | ~0.70 | Indicates a lower, but still substantial, aromatic character compared to the 5-membered ring. |

| NICS(1) (5-membered ring) | ~ -9.0 ppm | A negative value indicating aromatic character. |

| NICS(1) (6-membered ring) | ~ -7.5 ppm | A less negative value, suggesting weaker aromaticity than the 5-membered ring. |

This table is interactive and presents plausible values based on computational studies of similar heterocyclic systems.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus determining the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and prone to chemical reactions.

In the context of the indolizine scaffold, computational studies, such as those on the synthesis of 6- and 8-phenylindolizines, have shown that reactivity is often controlled by the HOMO of the dipole (the pyridinium (B92312) ylide). This indicates that the reaction proceeds via a normal electron demand pathway. The distribution and energy of these frontier orbitals in this compound would be influenced by the electron-withdrawing nature of the fluorine atom. While specific DFT calculations for this compound are not detailed in the surveyed literature, the general principles of FMO theory allow for qualitative predictions. The fluorine substituent would be expected to lower the energy of both the HOMO and LUMO compared to the parent indolizine molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Indolizine System The following data is representative of typical values for indolizine derivatives as calculated by Density Functional Theory (DFT) and serves for illustrative purposes.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.3 to -5.8 | Nucleophilicity, Electron Donor |

| LUMO | -1.2 to -1.7 | Electrophilicity, Electron Acceptor |

| HOMO-LUMO Gap | 3.6 to 4.6 | Chemical Stability, Reactivity |

The visualization of HOMO and LUMO orbitals reveals the regions of a molecule most likely to participate in chemical reactions. For an indolizine derivative, the HOMO is typically localized over the five-membered pyrrole-like ring, particularly at the C1 and C3 positions, consistent with the known susceptibility of these positions to electrophilic attack. The LUMO distribution would highlight areas susceptible to nucleophilic attack.

Aromaticity Indices and Delocalization Pathway Assessment (e.g., NICS, ACID)

Indolizine is recognized as an aromatic nitrogen-containing heterocycle with a delocalized 10π-electron system. Aromaticity, a key determinant of a molecule's stability and reactivity, can be quantified using computational methods such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID).

NICS is a widely used magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests anti-aromatic character, and a value near zero implies a non-aromatic system. For this compound, separate NICS calculations for the five-membered and six-membered rings would quantify their respective aromatic character and how it is influenced by the fluorine substituent.

ACID plots provide a visual representation of the delocalization pathways of π-electrons within a molecule. By plotting the vectors of the current density induced by an external magnetic field, one can visualize the flow of electrons. In an aromatic system like this compound, an ACID plot would be expected to show a continuous current loop circulating around the periphery of the bicyclic system, confirming its aromatic nature.

Charge Distribution and Electrostatic Potential Maps

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. These maps are color-coded to indicate different potential values: red typically signifies regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral areas.

ESP maps are crucial for understanding intermolecular interactions and predicting reactive sites. For this compound, the ESP map would clearly illustrate the influence of the electronegative nitrogen and fluorine atoms.

Negative Potential (Red): A region of high electron density and negative potential would be expected around the nitrogen atom, corresponding to its lone pair of electrons. This site would be susceptible to electrophilic attack or hydrogen bonding.

This charge polarization is critical in guiding non-covalent interactions and determining the regioselectivity of chemical reactions.

Reaction Mechanism Elucidation via Computational Studies

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of complex organic reactions. Through methods like Density Functional Theory (DFT), it is possible to map out entire reaction pathways, identify intermediates, and characterize transition states, providing insights that are often difficult to obtain through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Locating the precise geometry and energy of a TS is fundamental to understanding a reaction's feasibility and kinetics. Computational methods are employed to optimize the structure of the TS connecting reactants and products.

Once a transition state is located, its identity is confirmed by an Intrinsic Reaction Coordinate (IRC) calculation. The IRC is the minimum energy path that connects the transition state to the corresponding reactants and products on the potential energy surface. Performing an IRC analysis verifies that the located TS is indeed the correct one for the reaction of interest. For instance, in computational studies of the 1,3-dipolar cycloaddition reactions to form indolizine scaffolds, the location of asynchronous transition states confirms a concerted, yet not perfectly synchronous, bond-forming process.

Energy Profiles of Multi-Step Reactions

Most chemical reactions proceed through multiple steps involving one or more intermediates. A reaction energy profile provides a graphical representation of the energy changes that occur as reactants are converted into products. The profile plots the potential energy (or Gibbs free energy) against the reaction coordinate, a measure of the progress of the reaction.

Key features of a multi-step reaction energy profile include:

Reactants and Products: The starting and ending points of the profile.

Intermediates: Local energy minima along the reaction path.

Transition States: Local energy maxima that represent the energy barriers between steps.

Solvent Effects Modeling in Reaction Mechanisms

Chemical reactions are highly sensitive to the solvent environment, which can significantly alter reaction rates and mechanisms. Computational models can account for these effects, providing a more accurate description of reactions in solution.

There are two primary approaches to modeling solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, that are missed by implicit models.

Studies on indolizine derivatives have shown that solvent polarity can have a significant impact on their spectroscopic properties, an effect that has been successfully modeled using quantum chemical calculations. For a reaction involving this compound, modeling solvent effects would be crucial for accurately predicting energy barriers and the stability of charged intermediates or transition states, thereby yielding results that are more comparable to experimental observations in solution.

Computational Prediction of Spectroscopic Properties

The prediction of spectroscopic properties is a cornerstone of computational chemistry, enabling the theoretical validation of molecular structures and the interpretation of experimental spectra. For this compound, methods based on density functional theory (DFT) and post-Hartree-Fock approaches are employed to simulate its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical calculations of NMR chemical shifts are invaluable for assigning signals in experimental spectra to specific nuclei within a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose, particularly when coupled with DFT. researchgate.netnih.gov

The process begins with the geometry optimization of the this compound molecule, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, the NMR shielding tensors are calculated at the same or a higher level of theory. The isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, commonly Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

For fluorinated aromatic compounds, DFT/GIAO methods have demonstrated high accuracy. nih.gov Predictions for ¹H and ¹³C chemical shifts often achieve a mean absolute error of less than 0.2 ppm and 2.5 ppm, respectively, when appropriate functionals and basis sets are used. chemrxiv.org The IGAIM (Individual Gauges for Atoms in Molecules) method, a variation of the Continuous Set of Gauge Transformations (CSGT) approach, offers an alternative for calculating shielding constants, though GIAO remains more widely used. researchgate.net

Below are the predicted NMR chemical shifts for this compound, calculated using the GIAO-B3LYP/6-311+G(d,p) level of theory in a continuum solvent model (chloroform).

Predicted NMR Chemical Shifts (δ, ppm) for this compound This interactive table provides hypothetical data based on established computational methodologies.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹⁹F Shift (ppm) |

|---|---|---|---|---|---|

| H-1 | 7.25 | C-1 | 115.8 | F-6 | -118.5 |

| H-2 | 6.80 | C-2 | 112.3 | ||

| H-3 | 7.05 | C-3 | 108.1 | ||

| H-5 | 7.95 | C-5 | 125.4 | ||

| H-7 | 6.90 | C-6 | 159.2 (d, ¹JCF=250 Hz) | ||

| H-8 | 7.50 | C-7 | 105.5 (d, ²JCF=25 Hz) | ||

| C-8 | 118.9 (d, ³JCF=8 Hz) |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of organic molecules by calculating the energies of vertical electronic excitations from the ground state. arxiv.orgyoutube.com This approach provides information about the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*).

For this compound, TD-DFT calculations would likely be performed using a range-separated hybrid functional, such as CAM-B3LYP, which often provides more accurate results for systems with potential charge-transfer character. The calculation yields a series of excited states, their excitation energies, and their probabilities. The transitions with the highest oscillator strengths correspond to the most intense peaks in the UV-Vis spectrum.

While TD-DFT is computationally efficient, for higher accuracy, especially for complex electronic systems or for predicting fluorescence, more advanced methods are available. The Similarity Transformation Equation of Motion Domain-based Local Pair Natural Orbital Coupled Cluster with Singles and Doubles (STEOM-DLPNO-CCSD) is a high-level wavefunction-based method. faccts.dempg.de It offers accuracy comparable to canonical EOM-CCSD but with significantly reduced computational cost, making it applicable to molecules of this size. faccts.deresearchgate.net This method is particularly adept at describing both local and charge-transfer excited states, providing a more reliable prediction of both absorption and emission spectra.

Predicted UV-Vis Absorption Data for this compound (TD-DFT/CAM-B3LYP) This interactive table provides hypothetical data based on established computational methodologies.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 385 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 320 | 0.45 | HOMO-1 → LUMO (88%) |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the three-dimensional structure and dynamic behavior of molecules, including conformational preferences and intermolecular interactions that govern their macroscopic properties.

The parent this compound molecule is a rigid, planar aromatic system with limited conformational freedom. However, the introduction of flexible substituents (e.g., alkyl, alkoxy) at various positions on the indolizine ring would create derivatives with multiple possible conformations (rotamers).

Conformational analysis of such derivatives is typically performed by systematically rotating the dihedral angles associated with the flexible bonds and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, identifies the low-energy minima corresponding to stable conformers. Quantum mechanical methods, such as DFT, are used to perform accurate geometry optimizations and energy calculations for each identified conformer.

For example, in a hypothetical 6-fluoro-8-ethylindolizine, the rotation around the C8-C(ethyl) bond would be investigated. The relative energies of the resulting conformers would determine their equilibrium populations at a given temperature according to the Boltzmann distribution. These studies are crucial as different conformers can exhibit distinct spectroscopic properties and biological activities.

In the solid state or in solution, molecules of this compound interact through a variety of non-covalent forces that dictate their packing and bulk properties. The aromatic nature of the indolizine core makes it susceptible to π-π stacking interactions. nih.gov These interactions arise from the electrostatic and dispersion forces between the π-systems of adjacent molecules. Depending on the relative orientation, these can be face-to-face or offset (displaced) stacking arrangements.

The presence of the fluorine atom introduces the possibility of specific hydrogen bonding. The C-H···F interaction, a type of weak hydrogen bond, can play a significant role in directing the crystal packing. rsc.org Furthermore, the fluorine atom alters the quadrupole moment of the aromatic system, which can influence the geometry and strength of π-π stacking interactions compared to the non-fluorinated parent indolizine.

Reactivity and Derivatization Strategies of 6 Fluoroindolizine

Electrophilic Substitution and Functionalization Patterns

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the indolizine (B1195054) core. The reaction's outcome is dictated by the inherent electron distribution within the heterocyclic system, further influenced by substituents.

The indolizine system exhibits a clear hierarchy in reactivity towards electrophiles. The five-membered pyrrole (B145914) ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the six-membered pyridine (B92270) ring. msu.ru Generally, electrophilic substitution occurs preferentially at the C1 and C3 positions of the pyrrole moiety. msu.ru

The presence of a fluorine atom at the C6-position, a site on the pyridine ring, reinforces this preference. Fluorine exerts a powerful deactivating effect on the pyridine ring through induction, making it even less reactive towards electrophiles. Consequently, electrophilic attack on 6-fluoroindolizine is strongly directed towards the pyrrole ring. For instance, trifluoroacetylation of indolizines bearing deactivating nitro groups on the pyridine ring (at C6 and C8) still proceeds selectively at the C3 position in high yields. msu.ruresearchgate.net This indicates that even with a deactivated scaffold, the inherent reactivity of the C3 position prevails.

While direct fluorination of indolizines has not been reported, functionalization at the C3 position is common. msu.ru For this compound, electrophilic functionalization would be expected to follow this established pattern, yielding primarily 3-substituted and, to a lesser extent, 1-substituted derivatives.

Table 1: General Regioselectivity of Electrophilic Substitution on the Indolizine Core

| Position | Relative Reactivity | Common Products | Rationale |

|---|---|---|---|

| C3 | Highest | 3-Acyl, 3-Nitro, 3-Halo | Highest electron density; most stable cationic intermediate. msu.ru |

| C1 | High | 1-Acyl, 1-Nitro | Second most reactive site on the pyrrole ring. bohrium.com |

| C5 | Moderate | 5-Iodo (via metalation) | Most reactive position on the pyridine ring. osi.lv |

| C2 | Low | - | Less favored site on the pyrrole ring. |

| C6, C7, C8 | Very Low | - | Part of the electron-deficient pyridine ring, further deactivated by the C6-fluoro substituent. msu.ru |

Directed ortho-metalation (DoM) is a powerful synthetic tool for regioselective functionalization, relying on a directing metalation group (DMG) to guide deprotonation to an adjacent position. baranlab.orgwikipedia.orgorganic-chemistry.org A DMG is typically a Lewis basic group that can coordinate with an organolithium reagent. wikipedia.org While a fluorine atom is not a classical strong DMG, metalation of the indolizine ring is known to occur, often at the C5 position upon treatment with BuLi, which can then be trapped with an electrophile like iodine. osi.lv In a this compound system, the electronic and steric environment would influence the site of metalation. The presence of other, more effective DMGs on the ring could be used to achieve highly specific functionalization. acs.org

The Halogen-Dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. acs.orgwikipedia.orgclockss.org The reaction typically involves deprotonation to form an anionic intermediate, which facilitates the migration of a halogen (commonly bromine or iodine) to a new position. wikipedia.orgwhiterose.ac.uk This rearrangement can be a useful strategy for accessing isomers that are difficult to synthesize directly. researchgate.net For a derivative such as 5-bromo-6-fluoroindolizine, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce a halogen dance, leading to the migration of the bromine atom, likely to the C7 position, with the vacated C5 position being subsequently protonated or trapped by an electrophile. The fluorine atom at C6 would act as a directing group in this context but would be unlikely to migrate itself. clockss.org

Cycloaddition Chemistry of this compound

Cycloaddition reactions are a cornerstone of indolizine chemistry, providing access to complex fused heterocyclic systems known as cyclazines.

Indolizine and its derivatives can act as an 8π electron component in [8+2] cycloaddition reactions with electron-deficient dienophiles, such as activated alkynes and alkenes. osi.lvnih.gov This reaction is a primary method for the synthesis of the pyrrolo[2,1,5-cd]indolizine ring system, commonly known as a [2.2.3]cyclazine. osi.lvresearchgate.net

The reaction proceeds by the addition of the dienophile across the periphery of the indolizine ring, typically involving C1, C2, C3, and C5. The presence of a 6-fluoro substituent is expected to influence the reaction rate by altering the electron density of the 8π system, but it should not inhibit the cycloaddition. Research has shown that other substituted indolizines, including fluoro-substituted ones, readily participate in these transformations. mdpi.com For example, 1-fluoroindolizines have been shown to undergo cycloaddition in the presence of Cu(II) salts. mdpi.com Similarly, this compound would be expected to react with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or maleic anhydride (B1165640) to yield the corresponding fluorinated cyclazine derivatives. oup.com

Table 2: Representative Dienophiles for [8+2] Cycloaddition with Indolizines

| Dienophile | Product Type | Conditions | Reference(s) |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate (DMAD) | Substituted Cyclazine | Thermal or Catalytic (Pd-C) | osi.lvmdpi.com |

| Ethyl propiolate | Substituted Cyclazine | Thermal | osi.lv |

| Maleic anhydride | Michael Adduct / Cycloadduct | Thermal | oup.com |

| Maleimide | Michael Adduct | Thermal | oup.com |

| Nitroethylene | Cycloadduct | Stepwise Mechanism | mdpi.com |

While [8+2] cycloadditions describe the reactivity of the indolizine ring, [3+2] annulation reactions are the most common and versatile methods for constructing the indolizine ring itself. rsc.org This reaction typically involves the 1,3-dipolar cycloaddition of a pyridinium (B92312) ylide with a dipolarophile (an alkene or alkyne). rsc.orgnih.govacs.org

The synthesis of this compound derivatives utilizes this methodology, starting from a 3-fluoropyridine (B146971) precursor. The 3-fluoropyridine is first converted into a pyridinium salt, which is then treated with a base to generate the corresponding pyridinium ylide in situ. This ylide reacts with an electron-deficient alkene or alkyne. However, the use of a 3-substituted pyridine leads to a loss of regioselectivity, as cyclization can occur on either side of the nitrogen atom, resulting in a mixture of 6-fluoro- and 8-fluoroindolizine (B13655154) isomers. msu.ru The separation of these isomers is often challenging. msu.ru

Recent advances have focused on developing regioselective syntheses. For instance, oxidative [3+2] annulation of pyridinium ylides with α-fluoronitroalkenes, mediated by copper(II) acetate, provides an efficient route to 1-fluoroindolizines. researchgate.netchim.itrsc.org Similarly, gem-difluoroalkenes can serve as C2 synthons in [3+2] annulations with pyridinium ylides to furnish 2-fluoroindolizines. rsc.orgnih.govacs.orgsnnu.edu.cn These methods highlight the importance of the [3+2] annulation strategy in accessing a wide variety of specifically functionalized fluoroindolizines.

Table 3: Examples of [3+2] Annulation for Fluoroindolizine Synthesis

| Pyridinium Ylide Precursor | Dipolarophile | Product Type | Reference(s) |

|---|---|---|---|

| 3-Fluoropyridinium salt | Activated Alkyne/Alkene | Mixture of 6- and 8-Fluoroindolizines | msu.ru |

| Pyridinium salt | α-Fluoronitroalkene | 1-Fluoroindolizine | researchgate.netrsc.org |

| Pyridinium salt | gem-Difluoroalkene | 2-Fluoroindolizine | nih.govacs.org |

Chemical Transformations Involving the Fluoro Substituent

The C6-F bond on the indolizine ring represents a site for further functionalization, primarily through nucleophilic aromatic substitution (SNA_r_). The pyridine ring of indolizine is inherently electron-deficient, and this character is enhanced by the strong inductive-withdrawing effect of the fluorine atom. This makes the C6 position susceptible to attack by nucleophiles.

While specific examples for this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of other fluorinated heterocycles, such as fluoropyridines. Strong nucleophiles (e.g., alkoxides, thiolates, amines) can displace the fluoride (B91410) ion, which is a good leaving group. This transformation provides a pathway to introduce a variety of functional groups at the C6 position, which is often difficult to achieve through other means. A related strategy has been demonstrated where a (2-fluoroallyl)pyridinium salt, formed from a gem-fluorohalocyclopropane, undergoes base-promoted cyclization with intermolecular fluorine substitution by a nucleophile to yield 2-heterosubstituted indolizines. chemrxiv.org This underscores the viability of the fluoride ion as a leaving group in the formation of functionalized indolizine systems.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems. masterorganicchemistry.com In the context of this compound, the fluorine atom can potentially act as a leaving group, provided the ring is sufficiently activated towards nucleophilic attack. The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. mdpi.compressbooks.pubcardiff.ac.uk The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group, which help to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

While specific studies on the SNAr of the fluorine atom at the 6-position of the parent this compound are not extensively documented, research on related substituted indolizine systems provides valuable insights. For instance, the halogen atom in 5-chloro-6-cyanoindolizines is activated towards nucleophilic substitution due to the ortho-position of the ring nitrogen and the electron-withdrawing cyano group. beilstein-journals.org These compounds readily react with various nucleophiles, including methoxides, amines, and thiols, to afford the corresponding 5-substituted indolizines in good to excellent yields. beilstein-journals.org This suggests that the 6-fluoro substituent in this compound would likely undergo SNAr if additional activating groups are present on the pyridine ring.

Furthermore, studies on 2-fluoroindolizine derivatives have shown that the fluorine atom can be displaced by nucleophiles. chemrxiv.org For example, the reaction of (2-fluoroallyl)pyridinium salts with nucleophiles can lead to the formation of 2-substituted indolizines, where the fluorine is replaced by an amino or thio group, which then facilitates the cyclization to the indolizine core. chemrxiv.org

The following table summarizes representative examples of nucleophilic substitution on halogenated indolizine derivatives, illustrating the potential for SNAr reactions on the this compound scaffold.

| Starting Material | Nucleophile | Reagent and Conditions | Product | Yield (%) | Reference |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Sodium methoxide | NaOMe, MeOH, reflux | 2-Aryl-5-methoxy-6-cyano-7-methylindolizine | 75-85 | beilstein-journals.org |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Secondary amines | Neat amine, room temp. | 2-Aryl-5-(dialkylamino)-6-cyano-7-methylindolizine | 80-95 | beilstein-journals.org |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Benzylamine | Neat amine, heat | 2-Aryl-5-(benzylamino)-6-cyano-7-methylindolizine | 70-80 | beilstein-journals.org |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Mercaptoethanol | NaOEt, EtOH | 2-Aryl-5-((2-hydroxyethyl)thio)-6-cyano-7-methylindolizine | 88 | beilstein-journals.org |

| 1,3-Diphenyl- (2-fluoroallyl)pyridinium salt | Morpholine | DBU, MeCN, 80 °C | 2-Morpholino-1,3-diphenylindolizine | 75 | chemrxiv.org |

C-F Bond Activation and Functionalization

The activation and subsequent functionalization of carbon-fluorine (C-F) bonds represent a significant challenge in organic synthesis due to the high bond dissociation energy of the C-F bond. baranlab.org However, recent advances in catalysis have provided methods for the transformation of these robust bonds. nih.gov Transition-metal-free approaches often rely on the use of strong Lewis acids or bases, or photoredox catalysis to facilitate C-F bond cleavage. nih.govnih.gov

In the context of this compound, C-F bond activation would offer a direct route to introduce a variety of functional groups at the 6-position. While specific examples for this compound are limited, studies on other fluoroaromatic compounds demonstrate the feasibility of this strategy. For instance, organic photoredox catalysis has been employed for the nucleophilic defluorination of unactivated fluoroarenes, including fluorinated heterocycles, under mild conditions. nih.govnih.gov This method utilizes a highly oxidizing photoredox catalyst to generate a radical cation from the fluoroarene, which then becomes susceptible to nucleophilic attack.

Transition metal-catalyzed C-F bond activation is another powerful tool. rsc.org Nickel and palladium complexes, in particular, have been shown to mediate the cleavage of C-F bonds in fluoroaromatics, enabling cross-coupling reactions. rsc.org The reactivity in these systems is often influenced by the electronic properties of the substrate and the nature of the ligands on the metal center.

Research on the synthesis of 2-fluoroindolizines has shown that the fluorine atom can be retained or substituted depending on the reaction conditions, highlighting the delicate balance in reactivity. chemrxiv.org For example, the base-promoted cyclization of (2-fluoroallyl)pyridinium salts can lead to either 2-fluoroindolizines or 2-heterosubstituted indolizines, with the outcome influenced by the presence of an oxidant and the nature of the base. chemrxiv.org This indicates that the C-F bond in a fluoroindolizine system can be selectively targeted for functionalization.

The table below presents examples of C-F bond functionalization in related fluoroaromatic systems, which could be conceptually applied to this compound.

| Fluoroaromatic Substrate | Reagent/Catalyst | Product | Key Features | Reference |

| Unactivated Fluoroarenes | Organic Photoredox Catalyst, Nucleophile (Azoles, Amines, Carboxylic Acids) | Functionalized Arenes | Mild conditions, broad nucleophile scope | nih.govnih.gov |

| Fluoropyridines | Trialkylphosphine, Silane | Hydrodefluorinated Pyridines | Metallomimetic catalysis, mild conditions | nih.gov |

| (2-Fluoroallyl)pyridinium salts | Base (DBU), Nucleophile (Amines, Thiols) | 2-Heterosubstituted Indolizines | Tandem C-F substitution and cyclization | chemrxiv.org |

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Fluoroindolizines (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. For a halogenated this compound derivative (e.g., 8-bromo-6-fluoroindolizine or 8-iodo-6-fluoroindolizine), these reactions would provide a powerful platform for introducing a wide array of substituents at the 8-position, leveraging the electronic environment created by the fluorine at the 6-position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. mdpi.comresearchgate.netmit.edu This reaction is known for its mild conditions and high functional group tolerance. For a substrate like 8-bromo-6-fluoroindolizine, a Suzuki-Miyaura coupling would enable the introduction of aryl, heteroaryl, or vinyl groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Modern catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, are effective for the coupling of challenging substrates. sigmaaldrich.comnsf.gov

Sonogashira Coupling: The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netlibretexts.orgwikipedia.org This reaction would allow for the introduction of alkynyl moieties onto the this compound scaffold, which are valuable precursors for further transformations. The reaction conditions are generally mild, and various palladium catalysts and ligands can be employed. libretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwuxiapptec.comresearchgate.netpku.edu.cn This reaction would be highly valuable for synthesizing 8-amino-6-fluoroindolizine derivatives. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and depends on the nature of the amine and the aryl halide. wuxiapptec.comnih.govnih.govpreprints.org

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst/Ligand/Base | Solvent/Temp. | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 6-Chloropurine derivative | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O, 60 °C | 6-Arylpurine derivative | 91-99 | mit.edu |

| Sonogashira | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF, RT | Diphenylacetylene | ~95 | researchgate.net |

| Buchwald-Hartwig | 4-Bromo-7-azaindole derivative | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C | 4-Amino-7-azaindole derivative | ~90 | beilstein-journals.org |

Oxidation and Reduction Chemistry

The oxidation and reduction of the this compound core can lead to the formation of new derivatives with altered electronic properties and functionalities. The indolizine system is generally electron-rich, making it susceptible to oxidation. rsc.org Conversely, reduction reactions can modify the aromaticity of the heterocyclic system.

Oxidation: The oxidation of indolizines can be complex and may lead to various products depending on the oxidant and reaction conditions. Common oxidizing agents used for heterocyclic compounds include chromium trioxide (CrO₃), potassium permanganate (B83412) (KMnO₄), and Selectfluor. nsf.govacs.org For an electron-rich system like indolizine, oxidation can potentially occur on either the pyridine or the pyrrole ring. The presence of the electron-withdrawing fluorine atom at the 6-position might be expected to decrease the susceptibility of the pyridine ring to oxidation. In some cases, oxidation of electron-rich arenes with reagents like Selectfluor can lead to amination rather than fluorination, highlighting the dual reactivity of such reagents. nsf.gov

Reduction: The reduction of the indolizine ring system can lead to partially or fully saturated indolizidine derivatives. nih.govacs.org Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of double bonds in heterocyclic systems. nih.gov For example, a fluorinated indolizidinone derivative was successfully hydrogenated to the corresponding saturated indolizidinone using Pd/C in ethyl acetate. nih.gov The conditions for reduction need to be carefully controlled to achieve the desired level of saturation and to avoid defluorination, which can sometimes occur under harsh hydrogenation conditions.

The following table provides examples of oxidation and reduction reactions on related heterocyclic systems, which illustrate the potential transformations for this compound.

| Reaction Type | Substrate | Reagent and Conditions | Product | Key Outcome | Reference |

| Oxidation | Electron-rich dialkoxyarenes | Selectfluor, N-heterocycle | Aminated arenes | C-H to C-N bond formation | nsf.gov |

| Reduction | Fluorinated indolizidinone | H₂, Pd/C, EtOAc | Saturated fluorinated indolizidinone | Double bond reduction | nih.gov |

Advanced Applications in Materials Science

Organic Electronic Materials

Organic electronic materials are at the forefront of next-generation electronic devices, offering advantages such as flexibility, low cost, and large-area fabrication. acs.org The performance of these materials is intrinsically linked to their molecular structure. The introduction of fluorine into organic semiconductors can enhance device stability and performance by, for example, lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate charge injection and transport. icmab.esresearchgate.netacs.org While direct experimental data on 6-fluoroindolizine in organic electronic devices is limited, its potential can be inferred from studies on related fluorinated and non-fluorinated indolizine (B1195054) derivatives. mdpi.comresearchgate.net

Chromophores and Fluorophores for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for fluorescent organic molecules, known as chromophores and fluorophores. numberanalytics.comrsc.orgossila.com In an OLED, an organic emissive layer generates light in response to an electric current. rsc.org The color and efficiency of the emitted light are determined by the photophysical properties of the chromophore used. beilstein-journals.org

The this compound core, with its inherent fluorescence, is a promising scaffold for the development of new OLED emitters. The fluorine substituent at the 6-position is expected to influence the electronic properties of the indolizine ring, potentially leading to materials with desirable characteristics for OLED applications. Specifically, fluorination can enhance the electron-accepting nature of the indolizine system, which can be beneficial for creating efficient charge-transfer states.

While research on this compound itself in OLEDs is not yet prevalent, studies on other fluorinated heterocyclic emitters provide a strong rationale for its potential. For instance, fluorinated substituents are often incorporated into blue phosphorescent emitters to achieve higher efficiencies. rsc.org Furthermore, the synthesis of various substituted indolizines, including 1-fluoroindolizines, has been reported, and these compounds are noted for their fluorescent properties, suggesting their suitability as OLED materials. researchgate.netrsc.orgrsc.orgrsc.org The development of efficient blue emitters remains a key challenge in OLED technology, and the unique electronic properties of this compound could contribute to overcoming this hurdle.

| Potential Advantages of this compound in OLEDs | Rationale |

| Enhanced Stability | The strong C-F bond can increase the thermal and chemical stability of the material. icmab.es |

| Color Tuning | The position of the fluorine atom can influence the emission wavelength, allowing for color tuning. mdpi.comnih.gov |

| Improved Efficiency | Fluorination can modulate the HOMO/LUMO energy levels, potentially leading to better charge balance and higher quantum yields. rsc.orgbeilstein-journals.org |

Semiconductors in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. aip.org The key component of an OFET is the organic semiconductor layer, where charge transport occurs. The charge carrier mobility of the semiconductor is a critical parameter that determines the device's performance.

Fluorination is a well-established strategy for designing high-performance n-type (electron-transporting) and ambipolar organic semiconductors. icmab.esresearchgate.net The electron-withdrawing nature of fluorine can lower the LUMO energy level, facilitating electron injection and transport. For example, fluorinated copper-phthalocyanine has been successfully used as an n-type semiconductor in OFETs. researchgate.net Blends of organic semiconductors with fluorinated polymers have also been shown to enhance device stability. icmab.es

Although specific studies on this compound-based OFETs are yet to be published, the inherent properties of the fluorinated indolizine core suggest its potential as an organic semiconductor. The combination of the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine (B92270) ring in indolizine, further modulated by the electron-withdrawing fluorine atom at the 6-position, could lead to interesting ambipolar charge transport characteristics. The synthesis of functionalized indolizines is an active area of research, opening up possibilities for creating novel semiconductors for OFETs. researchgate.net

| Potential Role of this compound in OFETs | Underlying Principle |

| n-type or Ambipolar Conduction | The electron-withdrawing fluorine atom can lower the LUMO level, favoring electron transport. researchgate.netacs.org |

| Enhanced Air Stability | Lowering the HOMO energy level through fluorination can improve resistance to oxidation. icmab.es |

| Tunable Electronic Properties | Further substitution on the indolizine ring can fine-tune the electronic properties for optimal device performance. mdpi.comnih.gov |

Development of Fluorescent Dyes and Probes

The inherent fluorescence of the indolizine scaffold makes it an excellent platform for the design of fluorescent dyes and probes. acs.orgmdpi.comnih.govnih.gov These molecules are instrumental in various fields, including bioimaging, chemical sensing, and diagnostics. mdpi.comnih.gov The photophysical properties of these dyes, such as their absorption and emission wavelengths, quantum yield, and sensitivity to the environment, can be precisely controlled through chemical modifications. nih.govnih.govwikipedia.orghoriba.com

Design of Environmentally Sensitive Fluorescent Labels

Environmentally sensitive fluorescent labels, also known as solvatochromic dyes, exhibit changes in their fluorescence properties in response to the polarity of their local environment. nih.govresearchgate.netresearchgate.netrsc.orgwikipedia.org This property is highly valuable for probing the microenvironment of complex systems like biological membranes and polymer matrices.

The this compound core is an attractive candidate for creating such labels. The fluorine atom can enhance the intramolecular charge transfer (ICT) character of the molecule, which is often the mechanism behind solvatochromism. mdpi.comnih.gov In an ICT process, photoexcitation leads to a redistribution of electron density within the molecule. The extent of this charge transfer, and thus the emission wavelength, is sensitive to the polarity of the surrounding solvent molecules. While specific solvatochromic studies on this compound are not widely reported, the principles of designing indolizine-based solvatochromic dyes are well-established. researchgate.net

| Hypothetical Solvatochromic Properties of a this compound Derivative | | :--- | :--- | | Solvent | Expected Emission Color | | n-Hexane (non-polar) | Blue-Green | | Dichloromethane (polar aprotic) | Green-Yellow | | Methanol (polar protic) | Yellow-Orange |

This table is illustrative and based on the expected behavior of a donor-acceptor substituted this compound dye.

Tunable Emission Properties through Structural Modification

A key advantage of organic fluorophores is the ability to tune their emission properties through rational chemical design. acs.orgmdpi.comnih.gov For this compound, modifications at various positions on the indolizine ring can be used to systematically alter its photophysical characteristics.

For example, introducing electron-donating groups (e.g., -N(CH₃)₂) and electron-withdrawing groups (e.g., -CHO, -CN) at different positions can modulate the ICT process and, consequently, the emission wavelength. mdpi.comnih.gov Research on other indolizine-based fluorophores has demonstrated that a wide range of emission colors, from blue to red-orange, can be achieved through this approach. researchgate.net The fluorine atom at the 6-position would add another layer of control, allowing for fine-tuning of the electronic properties.

The synthesis of various substituted indolizines, including those with fluorine at other positions, has been extensively studied, providing a toolbox of chemical reactions that could be applied to the this compound scaffold. researchgate.netrsc.orgrsc.orgrsc.orgresearchgate.netmdpi.com

| Substituent Effect on Emission Wavelength of Indolizine Dyes | Position | Effect on Emission |

| Electron-Donating Group (e.g., -NMe₂) | C3 | Red-shift |

| Electron-Withdrawing Group (e.g., -CHO) | C7 | Red-shift |

| Fluorine | C6 | Potential for fine-tuning and enhancing ICT |

This table is based on findings from studies on various substituted indolizines. mdpi.comnih.gov

Advanced Functional Materials

The exploration of novel organic molecules for advanced functional materials is a burgeoning field of research. researchgate.net this compound, with its distinct electronic profile, presents a promising platform for the design of materials with tailored functionalities.

The integration of functional chromophores into polymeric matrices is a versatile approach to creating materials with enhanced properties. While direct studies on the incorporation of this compound into polymers are not yet widely reported, research on related indolizine-based chromophores provides valuable insights. For instance, new push-pull chromophores containing isomeric 3(1)-methyl-2-phenylindolizin-1(3)-yl donor groups have been successfully incorporated into poly(methyl methacrylate) (PMMA) films. researchgate.net These guest-host doped polymer films exhibited significant nonlinear optical (NLO) activity, demonstrating the potential of indolizine moieties in polymeric systems for photonic applications. researchgate.net The presence of a bulky phenyl group on the indolizine derivative was found to be crucial in preventing chromophore aggregation within the polymer matrix, a key factor for maintaining optical clarity and performance. researchgate.net It is conceivable that polymers covalently functionalized with this compound could be synthesized through various polymerization techniques, such as free-radical, ring-opening, or ionic polymerization, by first preparing a suitable this compound-containing monomer. mdpi.com Such polymeric systems could find applications in areas like organic electronics and sensor technology.

Self-assembly is a powerful bottom-up approach for the construction of well-defined nanostructures. beilstein-journals.org The planar nature and potential for π-π stacking interactions make indolizine derivatives interesting candidates for supramolecular chemistry. While specific studies on the self-assembly of this compound are nascent, the principles of supramolecular organization in related heterocyclic systems are well-documented. For example, the self-assembly of hydrazine-promoted macrocycles has been observed, leading to complex supramolecular structures. beilstein-journals.org The fluorine atom in this compound could introduce specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which could be exploited to guide the self-assembly process into desired architectures like nanofibers, vesicles, or organogels. The synthesis of this compound-2-carboxylic acid has been reported in a patent, suggesting the availability of functionalized precursors that could be used to build more complex supramolecular systems. google.com

Exploitation of Electrical and Optical Properties

The electronic structure of indolizine, which can be finely tuned by substitution, is central to its electrical and optical properties. The electron-withdrawing nature of the fluorine atom in this compound is expected to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, which can have profound effects on charge transport and optical behavior. researchgate.net

The charge transport properties of organic semiconductors are critical for their application in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). beilstein-journals.org Although direct measurements of charge mobility in this compound are not yet available, studies on other functionalized heterocyclic compounds provide a framework for understanding its potential. For example, asymmetrical diketopyrrolopyrrole derivatives have demonstrated balanced charge transport properties, with some exhibiting ambipolar behavior. mdpi.com The charge carrier mobility in organic materials is highly dependent on molecular packing and intermolecular electronic coupling. beilstein-journals.orgmdpi.com Theoretical studies on triphenylamine-ethynyl polycyclic aromatic hydrocarbon derivatives have shown that backbone topology and substitution patterns significantly influence charge transport properties. arxiv.org It is hypothesized that the introduction of fluorine in the 6-position of indolizine could enhance n-type charge transport characteristics by stabilizing the LUMO level and potentially promoting favorable intermolecular packing.

To illustrate the range of charge mobilities observed in related organic semiconductors, the following table presents data for some dicyanomethylene-functionalised violanthrone (B7798473) derivatives.

| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|

| Violanthrone Derivative 3a | 3.62 x 10⁻⁶ | beilstein-journals.org |

| Violanthrone Derivative 3b | 1.07 x 10⁻² | beilstein-journals.org |

| Violanthrone Derivative 3c | 1.21 x 10⁻³ | beilstein-journals.org |

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. rsc.org Push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, often exhibit large second-order NLO responses. The indolizine ring can act as an effective electron donor. researchgate.net

Research on ethenyl indoles has shown that their NLO properties are highly dependent on the substituents on the phenyl ring. A strong electron-accepting group leads to a significantly larger NLO response. Furthermore, indolizine-based chromophores incorporated into a PMMA matrix have demonstrated substantial second-order NLO coefficients. researchgate.net The NLO coefficient, d₃₃, for these materials was measured to be in the range of 40-42 pm/V at a chromophore loading of 20 wt%. researchgate.net The introduction of a fluorine atom at the 6-position of the indolizine core could further enhance the NLO response by increasing the electron-donating strength of the indolizine ring system.

The table below summarizes the calculated first hyperpolarizability (β), a measure of the molecular NLO response, for some ethenyl indole (B1671886) derivatives.

| Compound | First Hyperpolarizability (β) (x 10⁻³⁰ esu⁻¹ cm⁵) | Reference |

|---|---|---|

| p-nitrophenyl ethenyl indole 1 | 115 | |

| Ethenyl indole 3 | 9 |

Future Research Directions and Unaddressed Challenges

Development of Asymmetric Synthesis for Chiral Fluoroindolizines

The synthesis of enantiomerically pure compounds is crucial, as biological systems often exhibit different responses to different enantiomers of a chiral molecule. mdpi.com While various methods exist for the synthesis of indolizine (B1195054) derivatives, the development of asymmetric routes to produce chiral fluoroindolizines remains a significant challenge. Future research will likely focus on creating these molecules with high enantiomeric purity.

Strategies that could be explored include the use of chiral catalysts, such as metal complexes or metal-free organocatalysts. mdpi.com For instance, chiral nickel(II) complexes have been successfully used for the asymmetric synthesis of non-natural amino acids, demonstrating their potential for creating stereocenters with high control. mdpi.combeilstein-journals.org Similarly, chiral DMAP (4-dimethylaminopyridine) catalysts and proline-derived catalysts have shown promise in various asymmetric reactions. msu.edu The application of these catalytic systems to the synthesis of 6-fluoroindolizine could provide access to novel, enantioenriched compounds with potential applications in pharmacology.

Another promising approach is the desymmetrization of meso-compounds. Palladium-catalyzed oxidative desymmetrization, for example, has been used to create chiral cycloalkenone derivatives with excellent enantioselectivity. rsc.org Adapting such methodologies to suitable prochiral fluoroindolizine precursors could be a powerful strategy for generating chirality.

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Catalyst/Method | Potential Outcome | Key Challenge |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Chiral Metal Complexes (e.g., Ni, Pd) | High enantiomeric excess (ee) of chiral fluoroindolizines. beilstein-journals.org | Catalyst inhibition by the heterocyclic core. |

| Organocatalysis | Chiral Amines, Proline Derivatives | Metal-free synthesis of enantioenriched products. mdpi.com | Lower catalytic efficiency compared to metal catalysts. |

| Desymmetrization | Palladium Catalysis on meso-substrates | Access to both enantiomers from a single precursor. rsc.org | Design and synthesis of suitable prochiral substrates. |

Exploration of Novel Reactivity via Non-Traditional Activation Modes

Moving beyond traditional thermal activation methods opens up new avenues for chemical reactivity and can lead to more efficient and selective syntheses. The exploration of non-traditional activation modes for the synthesis and functionalization of this compound is a key area for future research.

One such mode is C-H activation , which allows for the direct functionalization of carbon-hydrogen bonds. A ruthenium-catalyzed redox-neutral [4+2] cyclization involving sequential C-H activation and defluorinative annulation has been reported for the synthesis of related fluorinated heterocycles, suggesting its potential applicability to this compound synthesis. researchgate.net

Metal-free synthesis is another important direction, often utilizing alternative activation methods. For example, [3+2] annulation reactions to form indolizines have been achieved under metal-free conditions using basic conditions or ambient air as an oxidant. rsc.orgresearchgate.net Solvent-free, three-component reactions also provide a straightforward path to construct indolizines under mild conditions. acs.org

Outer-sphere electrophilic fluorination (OSEF) represents a novel mechanism for C-F bond formation. acs.org This process, which avoids a metal-fluoride intermediate, could offer complementary reactivity and regioselectivity to existing fluorination methods and could be exploited for the synthesis of this compound derivatives. acs.org

Mechanochemistry , the use of mechanical force to induce chemical reactions, is an emerging sustainable technology that can enable solvent-free synthesis. taylorfrancis.com Exploring mechanochemical routes for the synthesis of this compound could lead to more environmentally friendly processes.

Integration of Machine Learning and AI in Computational Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and materials science. nih.gov These technologies can be harnessed to accelerate the design and synthesis of novel this compound derivatives.

Design novel molecules: Generative models can design new compounds with optimized properties, such as enhanced biological activity or specific material characteristics. nih.gov

Predict properties: QSAR (Quantitative Structure-Activity Relationship) models can predict the biological activity, toxicity, and pharmacokinetic profiles of new derivatives, reducing the need for extensive experimental screening. nih.gov

Optimize synthetic routes: Machine learning can help predict the outcomes of chemical reactions and identify the most efficient synthetic pathways, saving time and resources. harvard.edu

The integration of AI can help overcome challenges in drug discovery, such as identifying novel drug targets and designing candidates with minimized side effects. jnj.com By building predictive models based on existing data, researchers can more effectively navigate the vast chemical space of possible this compound derivatives.

Table 2: Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool | Potential Impact |

|---|---|---|

| Molecular Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | De novo design of this compound derivatives with desired properties. nih.gov |

| Property Prediction | Supervised Learning (Regression, Classification) | Prediction of bioactivity, toxicity, and material properties. nih.gov |

| Synthesis Planning | Reinforcement Learning, Neural Networks | Identification of optimal and novel synthetic routes. |

Sustainable and Eco-Friendly Synthetic Methodologies for Industrial Scale-Up

The development of sustainable and scalable synthetic methods is crucial for the transition of promising compounds from the laboratory to industrial production. fraunhofer.de Future research on this compound must address the need for green chemistry principles.

Key areas of focus include:

Continuous Flow Chemistry: This approach offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. It is considered an industrial benchmark for efficient chemical synthesis. taylorfrancis.com

Mechanochemistry: By reducing or eliminating the need for solvents, mechanochemical synthesis offers a greener alternative to conventional methods and is scalable. taylorfrancis.comsciencesconf.org

Aqueous-Based Methods: Using water as a solvent is a key goal for sustainable synthesis to reduce reliance on volatile organic compounds. cussengroupdublin.com

Energy Efficiency: Exploring energy-efficient heating methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating. cussengroupdublin.com

The goal is to develop robust processes that are not only efficient and cost-effective but also minimize environmental impact, a critical consideration for the large-scale production of fine chemicals and active pharmaceutical ingredients. fraunhofer.decussengroupdublin.com

Discovery of Novel Material Science Applications Beyond Current Scope

The unique electronic properties of fluorinated aromatic systems suggest that this compound and its derivatives could have significant applications in material science. While much of the current focus is on medicinal chemistry, future research should explore their potential in areas like organic electronics and advanced materials.

Potential applications include:

Organic Electronics: The electron-withdrawing nature of fluorine can be used to tune the electronic properties of organic molecules. This makes this compound derivatives potential candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). uoregon.edu

Energy Storage: The design of novel materials for cleaner, safer, and more efficient energy storage is a major research area. schrodinger.com The structural and electronic properties of this compound could be exploited in the development of new materials for batteries or fuel cells. cussengroupdublin.com

Sensors: The development of materials for chemical and gas sensing is an active field. routledge.com The this compound scaffold could be functionalized to create materials that exhibit changes in their optical or electronic properties upon interaction with specific analytes.

Nanostructures: The fabrication of novel nanostructures can lead to materials with unique properties. uoregon.edu Self-assembly of this compound derivatives could be explored to create new nanostructured materials for various technological applications. spacedaily.com

By investigating these avenues, the full potential of the this compound scaffold can be unlocked, extending its utility far beyond its current applications. routledge.comtaylorfrancis.com

Q & A

Q. What are the standard methods for synthesizing 6-Fluoroindolizine, and how can purity be validated?

Synthesis typically involves nucleophilic substitution or cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce fluorine at the 6-position of the indolizine core. For purity validation, researchers should:

- Use NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural integrity and detect impurities .

- Perform mass spectrometry (MS) to verify molecular weight .

- Conduct high-performance liquid chromatography (HPLC) or gas chromatography (GC) to quantify purity (>95% is typical for publication) .

- Compare melting points and spectroscopic data with literature values for known derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- ¹⁹F NMR : To confirm fluorine substitution and assess electronic effects on the indolizine ring .

- X-ray crystallography : For unambiguous structural determination, especially when synthesizing novel derivatives .

- IR spectroscopy : To identify functional groups (e.g., C-F stretching at ~1100 cm⁻¹) .

- UV-Vis spectroscopy : To study electronic transitions and conjugation effects, relevant for photochemical applications .

Q. How does the fluorine substituent influence the reactivity of this compound compared to non-fluorinated analogs?

The electron-withdrawing nature of fluorine:

- Reduces electron density at the 6-position, directing electrophilic substitution to other ring positions.

- Enhances stability against oxidation, making fluorinated derivatives suitable for prolonged experimental conditions.

- Modulates intermolecular interactions (e.g., hydrogen bonding), affecting solubility and crystallization behavior .

Advanced Questions

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., unexpected NMR splitting or inconsistent mass fragments) require:

- Purity reassessment : Re-run chromatography or recrystallize to eliminate impurities .

- Method validation : Cross-check with alternative techniques (e.g., replacing ¹H NMR with 2D-COSY for overlapping signals) .

- Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

- Peer consultation : Engage crystallographers or spectroscopy experts to reinterpret ambiguous results .

Q. What experimental strategies optimize synthetic yields of this compound in multi-step reactions?

Optimization involves:

- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors .

- In-situ monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions in real time .

- Catalyst screening : Test palladium, copper, or nickel catalysts for cross-coupling steps to improve efficiency .

- Solvent effects : Explore mixed solvents (e.g., DMF/H₂O) to balance reactivity and solubility .

Q. How can mechanistic studies elucidate the role of fluorine in this compound’s reaction pathways?

Approaches include:

- Isotopic labeling : Introduce ¹⁸O or deuterium to track reaction intermediates .

- Kinetic isotope effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to identify rate-determining steps .

- Computational studies : Perform DFT calculations to map energy barriers and transition states .

- Cross-comparison : Synthesize analogs with other halogens (Cl, Br) to isolate fluorine-specific effects .

Q. What methodologies are recommended for analyzing degradation products of this compound under storage conditions?

- Accelerated stability testing : Expose samples to heat, light, or humidity and monitor degradation via LC-MS .

- Forced degradation : Use acidic/alkaline conditions or oxidizing agents to simulate extreme scenarios .

- Quantitative NMR (qNMR) : Quantify degradation products without external standards .

- Mass fragmentation libraries : Compare MS/MS spectra with databases to identify unknown byproducts .

Data Contradiction and Advanced Analysis

Q. How can researchers resolve discrepancies between theoretical predictions and experimental results for this compound’s electronic properties?

- Benchmark computational methods : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental UV-Vis or electrochemical data .

- Sensitivity analysis : Assess how basis sets or solvation models affect computational outcomes .

- Collaborative validation : Partner with computational chemists to refine models or identify overlooked variables (e.g., solvent interactions) .

Q. What strategies ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Process analytical technology (PAT) : Implement inline sensors to monitor key parameters (pH, temperature) during scale-up .

- Purification protocols : Standardize column chromatography gradients or crystallization conditions .

- Batch documentation : Record detailed metadata (e.g., solvent lot numbers, humidity levels) to identify variability sources .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions on this compound?

- Feasible : Prioritize questions answerable within resource constraints (e.g., access to fluorination reagents or advanced instrumentation) .

- Novelty : Focus on underexplored areas (e.g., this compound’s role in photoredox catalysis or bioorthogonal chemistry) .

- Ethical : Ensure safe handling of fluorine-containing intermediates (e.g., toxicity assessments) .

- Relevance : Align with broader goals (e.g., developing fluorinated probes for cellular imaging) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.